molecular formula C27H27N3O3S B11254159 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B11254159
M. Wt: 473.6 g/mol
InChI Key: AESFBDGNNPOBID-UHFFFAOYSA-N
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Description

3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methoxyethyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Addition of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions.

    Final Carboxamide Formation: The carboxamide group is typically introduced through amide bond formation reactions using coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and its potential as a bioactive agent.

Medicine

The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3,4-dihydroquinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Benzyl-Substituted Quinazolines: Compounds with benzyl groups attached to the quinazoline core.

    Sulfanyl-Substituted Quinazolines: Compounds with sulfanyl groups attached to the quinazoline core.

Uniqueness

The unique combination of benzyl, methoxyethyl, and sulfanyl groups in 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide may confer distinct biological properties and reactivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

3-benzyl-N-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-19-8-10-21(11-9-19)18-34-27-29-24-16-22(25(31)28-14-15-33-2)12-13-23(24)26(32)30(27)17-20-6-4-3-5-7-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,31)

InChI Key

AESFBDGNNPOBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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